molecular formula C14H11ClN2O4 B5589331 N-(4-chlorophenyl)-2-(2-nitrophenoxy)acetamide

N-(4-chlorophenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B5589331
M. Wt: 306.70 g/mol
InChI Key: KUMLNZOFVVRGPV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides It features a chlorophenyl group and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-nitrophenoxy)acetamide typically involves the reaction of 4-chloroaniline with 2-nitrophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: 2-(2-aminophenoxy)-N-(4-chlorophenyl)acetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-chloroaniline and 2-nitrophenoxyacetic acid

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-nitrophenoxy)ethanamide
  • N-(4-chlorophenyl)-2-(2-nitrophenoxy)propionamide
  • N-(4-chlorophenyl)-2-(2-nitrophenoxy)butanamide

Uniqueness

N-(4-chlorophenyl)-2-(2-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-10-5-7-11(8-6-10)16-14(18)9-21-13-4-2-1-3-12(13)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMLNZOFVVRGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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